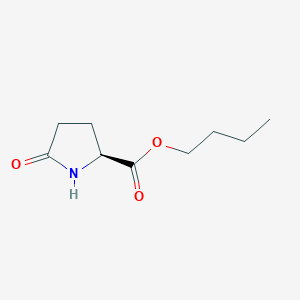
4-tert-Butylpyridin
Übersicht
Beschreibung
4-tert-Butylpyridine is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of pyridine, where a tert-butyl group is attached to the fourth carbon of the pyridine ring. This compound is commonly used as an additive in various chemical processes, particularly in the field of solar cell technology .
Wissenschaftliche Forschungsanwendungen
4-tert-Butylpyridine has a wide range of applications in scientific research:
Biology: It serves as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
Target of Action
4-tert-Butylpyridine (tBP) is primarily used as an additive in the electrolyte of dye-sensitized solar cells . Its main target is the hole transport layer in highly efficient perovskite solar cells (PSCs) .
Mode of Action
4-tert-Butylpyridine interacts with its targets to improve the performance of solar cells. It can enhance the open-circuit voltage of the solar cells . It can also reduce the conductivity of the electrolyte, affecting the size of the short-circuit current .
Biochemical Pathways
In the context of perovskite solar cells, 4-tert-Butylpyridine is known to induce corrosion decomposition of perovskites and de-doping effect of spiro-OMeTAD . These effects can be suppressed through chemical binding of halogen bonds .
Pharmacokinetics
While the ADME properties of 4-tert-Butylpyridine are not typically discussed in the context of solar cells, it’s worth noting that the compound is a liquid at room temperature with a density of 0.915 g/cm³ . It has a melting point of -41 °C and a boiling point of 195-196 °C .
Result of Action
The addition of 4-tert-Butylpyridine in perovskite solar cells can lead to improved efficiency and stability . For instance, perovskite films can maintain their initial morphology, crystal structure, and light absorbance with the incorporation of halogen bonds . Furthermore, a champion power conversion efficiency of 23.03% has been obtained since perovskite is no longer damaged by 4-tert-Butylpyridine during device preparation .
Action Environment
The action of 4-tert-Butylpyridine can be influenced by environmental factors. For example, the device with 4-tert-Butylpyridine complex exhibits significantly enhanced stability in N2 atmosphere or humidity environment . This suggests that the compound’s action, efficacy, and stability can be affected by the surrounding atmospheric conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-tert-Butylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, 4-tert-Butylpyridine is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-tert-Butylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Substitution: Reagents like halogens or alkylating agents are employed.
Major Products:
Oxidation: The major product is 4-tert-butylpyridine N-oxide.
Substitution: Depending on the substituent, various derivatives of 4-tert-butylpyridine can be formed.
Vergleich Mit ähnlichen Verbindungen
- 4-Ethylpyridine
- 2,4,6-Tri-tert-butylpyridine
- 4-tert-Butylpyridine N-oxide
Comparison: 4-tert-Butylpyridine is unique due to its specific structure, which provides steric hindrance and enhances its stability in various chemical environments. Compared to 4-ethylpyridine, it offers better performance in solar cell applications due to its bulkier tert-butyl group. 2,4,6-Tri-tert-butylpyridine, on the other hand, is more sterically hindered and is used in different contexts .
Eigenschaften
IUPAC Name |
4-tert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-9(2,3)8-4-6-10-7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMQTRICHYLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192855 | |
| Record name | 4-tert-Butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | 4-tert-Butylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.97 [mmHg] | |
| Record name | 4-tert-Butylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3978-81-2 | |
| Record name | 4-tert-Butylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3978-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL8V02163I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-tert-butylpyridine often acts as a surface modifier, particularly in materials science and catalysis. For instance, in dye-sensitized solar cells (DSSCs), 4-TBP adsorbs onto the surface of titanium dioxide (TiO2) [, , ]. This adsorption has several downstream effects:
- Shift in Conduction Band Potential: 4-TBP adsorption induces a negative shift in the TiO2 conduction band potential, leading to an increase in the open-circuit voltage (Voc) of DSSCs [, ].
- Suppression of Charge Recombination: 4-TBP hinders the access of triiodide ions (I3-) to the TiO2 surface, thereby reducing the rate of electron recombination and increasing electron lifetime [, , ]. This effect contributes to improved cell efficiency.
ANone:
- Spectroscopic Data: Spectroscopic characterization can be achieved through various techniques, with specific data dependent on the study. For example, [] used X-ray absorption spectroscopy (XAS) to study the binding of 4-TBP to an iron complex. NMR (1H, 13C, 31P), IR, and Raman spectroscopy are also commonly used techniques to characterize 4-TBP-containing compounds and their interactions [, , , , , , , , ].
A:
- Solvent Compatibility: 4-TBP is readily soluble in many common organic solvents []. This solubility allows for its use in various synthetic procedures and applications.
- Thermal Stability: While 4-TBP is relatively stable at room temperature, it can evaporate at elevated temperatures, affecting the long-term stability of some devices like perovskite solar cells [, ].
A: 4-TBP is not typically used as a primary catalyst. Instead, it often functions as a ligand in metal complexes that exhibit catalytic activity [, , ]. The bulky tert-butyl group can influence the steric environment around the metal center, impacting the catalyst's activity and selectivity.
A: Computational methods are employed to understand 4-TBP's interactions with other molecules and surfaces. For example, density functional theory (DFT) calculations have been used to study the adsorption of 4-TBP on the TiO2 surface in DSSCs, providing insights into the adsorption mechanism and its effects on device performance [].
A: The tert-butyl group in 4-TBP influences its steric properties and electron-donating ability. Studies have shown that these factors impact its interactions with metal centers, surfaces like TiO2, and its performance in applications like DSSCs [, , , , , , , , , , ]. Modifications to the tert-butyl group or the pyridine ring could lead to changes in:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




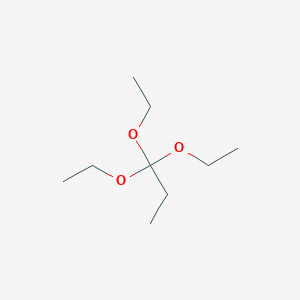



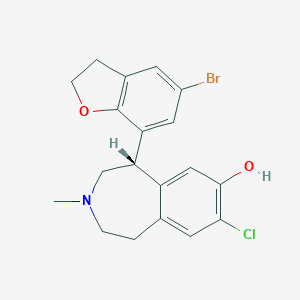
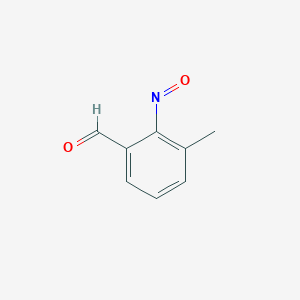
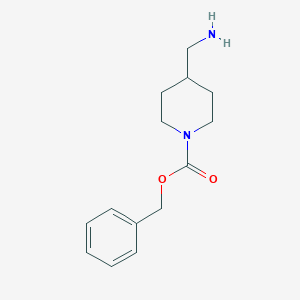
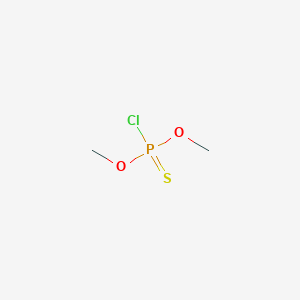
![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)


